Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H9ClN2O4S. It is a derivative of imidazo[1,5-a]pyridine, a class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate typically involves the reaction of imidazo[1,5-a]pyridine-3-carboxylate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective chlorosulfonylation of the imidazo[1,5-a]pyridine ring . The reaction conditions often include:
- Temperature: Typically maintained at low to moderate temperatures to prevent decomposition.
- Solvent: Commonly used solvents include dichloromethane or chloroform.
- Reaction Time: The reaction is usually allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reactors to handle bulk quantities of reactants.
- Continuous monitoring and control of reaction parameters to ensure consistent product quality.
- Purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted imidazo[1,5-a]pyridine derivatives.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Hydrolysis Products: Imidazo[1,5-a]pyridine-3-carboxylic acid.
Scientific Research Applications
Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to various biological effects.
Modulate Receptors: It can interact with cellular receptors, altering signal transduction pathways and cellular responses.
Induce Apoptosis: In certain cell types, the compound can induce programmed cell death (apoptosis), which is beneficial in cancer treatment.
Comparison with Similar Compounds
Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridine Derivatives: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Imidazo[1,2-b]pyridazines: These compounds have a different ring fusion pattern but exhibit comparable chemical reactivity and applications.
Indole Derivatives: Although structurally different, indole derivatives also possess diverse biological activities and are used in similar research applications.
This compound stands out due to its unique combination of chemical reactivity and biological properties, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
ethyl 1-chlorosulfonylimidazo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O4S/c1-2-17-10(14)8-12-9(18(11,15)16)7-5-3-4-6-13(7)8/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXYBAQIRPUAAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C2N1C=CC=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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